molecular formula C13H14F3N3O3 B2815434 2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)imidazolidine-1-carboxamide CAS No. 1788675-89-7

2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)imidazolidine-1-carboxamide

Cat. No.: B2815434
CAS No.: 1788675-89-7
M. Wt: 317.268
InChI Key: CEDGFHLJFBOWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)imidazolidine-1-carboxamide is a synthetic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and a phenyl group attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)imidazolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Hydroxy and Phenyl Groups: The hydroxy and phenyl groups can be introduced through nucleophilic substitution or addition reactions, using suitable phenyl and hydroxy precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the imidazolidine ring can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxy derivatives

    Substitution: Formation of substituted imidazolidine derivatives

Scientific Research Applications

2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)imidazolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs with improved pharmacokinetic properties.

    Industry: Utilized in the development of new materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxy and phenyl groups can modulate its overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)imidazolidine-1-carboxamide: Unique due to its specific combination of functional groups.

    2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyrrolidine-1-carboxamide: Similar structure but with a pyrrolidine ring instead of an imidazolidine ring.

    2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of an imidazolidine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O3/c14-13(15,16)12(22,9-4-2-1-3-5-9)8-18-11(21)19-7-6-17-10(19)20/h1-5,22H,6-8H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDGFHLJFBOWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.